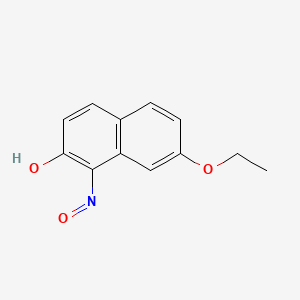
7-Ethoxy-1-nitrosonaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-1-nitrosonaphthalen-2-ol is a chemical compound with the molecular formula C12H11NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitroso and ethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 7-ethoxy-2-naphthol. The process begins with the ethoxylation of 2-naphthol to form 7-ethoxy-2-naphthol. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Applications De Recherche Scientifique
7-Ethoxy-1-nitrosonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitrosonaphthalen-2-ol: Similar in structure but lacks the ethoxy group.
2-Naphthol: The parent compound without nitroso or ethoxy groups.
7-Ethoxy-2-naphthol: Lacks the nitroso group but has the ethoxy group.
Uniqueness
7-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the presence of both nitroso and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
7-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-9-5-3-8-4-6-11(14)12(13-15)10(8)7-9/h3-7,14H,2H2,1H3 |
Clé InChI |
LHIMIXFYWSJQRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=CC(=C2N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


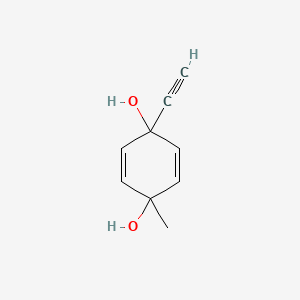

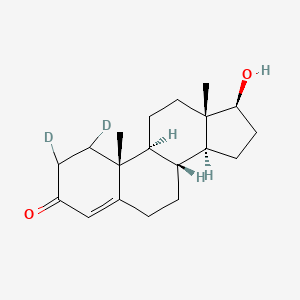
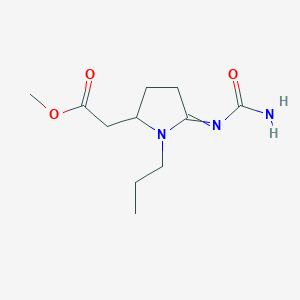
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
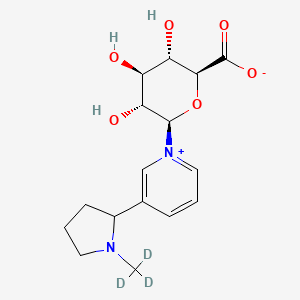


![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)


![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)


